2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound characterized by a complex structure that includes an imidazo[1,2-b]pyridazine core. This compound is of interest in medicinal chemistry due to its potential biological activities. The classification of this compound falls under the category of imidazo[1,2-b]pyridazine derivatives, which are known for their diverse pharmacological properties.
The synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives have been documented in various studies. These compounds have been explored for their binding affinities to amyloid plaques and potential applications in imaging techniques like positron emission tomography . The classification of 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide highlights its role as a derivative with specific substitutions that may enhance its biological activity.
The synthesis of 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step synthetic routes. A common approach includes the condensation of cyclopropylamine with a pyridazine derivative under basic conditions. The reaction is often conducted using solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. Specific methods may include:
The successful synthesis relies on optimizing conditions to ensure high yields and purity of the final product.
The molecular formula of 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide is , with a molecular weight of approximately 270.33 g/mol. The structural representation showcases the fused imidazo-pyridazine ring system, which contributes to the compound's unique properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 270.33 g/mol |
IUPAC Name | 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide |
InChI Key | UHRMUYVENQJPTC-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)N(C(=O)C2=NN3C=C(N=C3C=C2)C4CC4)CCN |
The compound can undergo various chemical reactions, including:
These reactions are critical for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action for 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide involves interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by:
These interactions can lead to significant biological effects and therapeutic applications in various medical fields .
The physical properties of 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide include its solubility profile, melting point, and stability under various conditions. The chemical properties encompass its reactivity towards different reagents and its behavior in biological systems.
Relevant data may include:
These properties are essential for understanding how the compound behaves in both synthetic and biological contexts.
The potential applications of 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide span various fields:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7